molecular formula C15H14O2 B8759072 4-(4-Ethoxyphenyl)benzaldehyde

4-(4-Ethoxyphenyl)benzaldehyde

Cat. No. B8759072
M. Wt: 226.27 g/mol
InChI Key: YRVPKFTZRRAJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethoxyphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Ethoxyphenyl)benzaldehyde

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-11H,2H2,1H3

InChI Key

YRVPKFTZRRAJOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (1.1 mg, 0.005 mmol, 0.5 mol %), 2-(di-tert-butylphosphino)biphenyl (3.0 mg, 0.01 mmol, 1.0 mol %), 4-ethoxyphenylboronic acid (249 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromobenzaldehyde (185 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 203 mg (90%) of the title compound.
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Yield
90%

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